molecular formula C8H9BrO2S B3111899 Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate CAS No. 186521-81-3

Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate

Cat. No. B3111899
CAS RN: 186521-81-3
M. Wt: 249.13 g/mol
InChI Key: VSBONPDAWGFCKG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate is a chemical compound with the molecular formula C8H9BrO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry, material science, and medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with a bromo group at the 5-position, a methyl group at the 4-position, and a carboxylate group at the 2-position .


Chemical Reactions Analysis

Thiophene derivatives have been found to react with various nucleophiles and electrophiles . For instance, enaminones, which are stable species and valuable precursors for the preparation of various organic compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.12 and a molecular formula of C8H9BrO2S . More specific properties such as density, boiling point, and others were not found in the search results.

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate is involved in various chemical reactions and synthesis processes. For instance, it undergoes metalation by butyllithium in the 5-position, leading to the formation of dimethyl 2,5-thiophenedicarboxylate through conversion, demonstrating its reactivity and utility in synthesizing complex molecules (Gol'dfarb et al., 1959). Additionally, direct bromination techniques have been developed for ethyl 5-alkylthiophene-2-carboxylates, showcasing the compound's versatility in organic synthesis and the preparation of halogenated derivatives (Taydakov & Krasnoselskiy, 2010).

Material Science and Crystallography

In the field of material science and crystallography, the compound has been used to study the crystal structures of related molecules, providing insights into the molecular conformation and potential applications in designing new materials (Kurbanova et al., 2009).

Organic Chemistry and Catalysis

This compound serves as a precursor in palladium-catalysed direct heteroarylations, enabling the synthesis of biheteroaryls. Its use highlights the importance of such compounds in facilitating complex organic transformations and contributing to the development of new organic synthesis methodologies (Fu et al., 2012).

Pharmaceutical Research

While specifically excluding drug use and dosage information, it's noteworthy that derivatives of this compound have potential applications in pharmaceutical research. For instance, synthesis routes involving this compound can lead to novel organic structures with potential therapeutic properties (Danel et al., 1996).

Development of Insecticides

The compound has been used in the development of new insecticides, demonstrating its role in creating building blocks for 2,6-dihaloaryl 1,2,4-triazole insecticides. This research contributes to the agricultural sciences by providing new tools for pest control (Hull et al., 2007).

Future Directions

The future directions for research on Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods for thiophene derivatives could also be a focus of future research .

properties

IUPAC Name

ethyl 5-bromo-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBONPDAWGFCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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